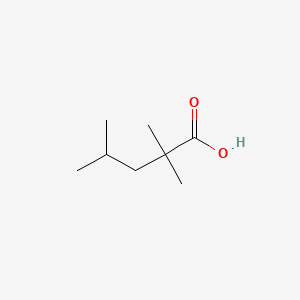

2,2,4-Trimethylpentanoic acid

Description

Properties

IUPAC Name |

2,2,4-trimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(2)5-8(3,4)7(9)10/h6H,5H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBUGGCJRMEOCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235692 | |

| Record name | Valeric acid, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866-72-8 | |

| Record name | Valeric acid, 2,2,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000866728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valeric acid, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-trimethylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2,4-Trimethylpentanoic Acid: A Sterically Hindered Scaffold for Metabolic Stability

Executive Summary

2,2,4-Trimethylpentanoic acid (CAS: 866-72-8), often structurally categorized alongside "neo-acids" like pivalic acid, represents a critical pharmacophore in medicinal chemistry. Its defining feature is the gem-dimethyl substitution at the

For the drug developer, this molecule is not merely a solvent or intermediate; it is a metabolic blockade tool . The quaternary carbon at the

Physicochemical Profile

The steric bulk of the 2,2,4-trimethyl moiety significantly alters the physical behavior of this acid compared to its straight-chain isomer (octanoic acid).

| Property | Value | Technical Note |

| Molecular Formula | MW: 144.21 g/mol | |

| CAS Number | 866-72-8 | Distinct from 2,4,4- isomer (CAS 3302-09-8) |

| Boiling Point | 223.8 °C (760 mmHg) | High BP due to dimerization; ~109°C @ 12 Torr |

| Density | 0.926 g/mL | Slightly less dense than water; phase separates easily |

| pKa | ~5.05 (Est.) | Weaker acid than octanoic acid (4.89) due to steric inhibition of solvation of the carboxylate anion. |

| LogP | 2.4 – 2.8 | Moderate lipophilicity; suitable for membrane permeation. |

| Refractive Index | 1.431 | Analytical purity check parameter. |

| Solubility | < 1 mg/mL (Water) | Soluble in EtOH, DMSO, DCM, Hexanes. |

Structural Analysis & Spectroscopy

The "neo" structure (quaternary C2) creates a unique spectroscopic signature useful for tracking the integrity of this moiety during complex synthesis.

NMR Signature (CDCl )

The lack of

- 11.0–12.0 ppm (1H, br s): Carboxylic acid proton.

- 1.6–1.8 ppm (1H, m): Methine proton at C4 (isopropyl head).

- 1.55 ppm (2H, s/d): Methylene protons at C3. Note: These are often chemically equivalent or an AB system depending on chiral centers elsewhere in a prodrug.

- 1.22 ppm (6H, s): Diagnostic Signal. The gem-dimethyl group at C2 appears as a sharp singlet, deshielded by the carbonyl.

- 0.91 ppm (6H, d, J=6.6 Hz): Methyl protons at C4 (isopropyl tail).

IR Spectrum

-

2800–3200 cm

: Broad O-H stretch (dimer). -

1690–1705 cm

: C=O stretch. Note: The frequency is slightly lower than unhindered acids due to the inductive effect of the methyl groups.

Synthesis & Production

Direct esterification of this compound is notoriously difficult due to the "Neopentyl Effect"—steric hindrance blocking the approach of nucleophiles to the carbonyl carbon.

Primary Synthetic Route: Koch-Haaf Reaction

Industrial synthesis often avoids direct oxidation of isooctane (low yield) and favors the carbonylation of carbocations generated from alcohols.

Figure 1: Synthesis via the Koch-Haaf carbonylation pathway, leveraging carbocation stability to install the carboxyl group at the sterically hindered position.

Applications in Drug Design

The "Metabolic Shield" Concept

In lipid-regulating drugs (e.g., fibrates like Gemfibrozil ), the 2,2-dimethyl substitution is not accidental. It serves as a metabolic shield.

-

Mechanism: Fatty acid metabolism (

-oxidation) requires the abstraction of a pro-R proton from the -

Blockade: this compound has zero

-protons . This renders the molecule inert to acyl-CoA dehydrogenase, the first enzyme in the -

Result: The drug moiety remains intact, significantly extending plasma half-life (

) and preventing rapid clearance as fuel.

Figure 2: Mechanistic comparison of metabolic fate. The quaternary

Prodrug Strategies

The 2,2,4-trimethylpentanoyl group can be used similarly to the pivaloyl group (Piv) in prodrug design (e.g., POM esters).

-

Advantage: It is more lipophilic than a pivaloyl group (LogP ~2.4 vs 1.5), improving passive diffusion across the blood-brain barrier (BBB) or gut wall.

-

Cleavage: While resistant to chemical hydrolysis, it can still be cleaved by specific non-specific esterases, though slower than straight-chain esters, providing a "sustained release" profile.

Experimental Protocols

Protocol A: Activation for Esterification

Due to steric hindrance, standard Fischer esterification (Acid + Alcohol + H+) will fail or proceed with negligible yield. You must use the Acid Chloride method.

Reagents:

-

This compound (1.0 eq)[2]

-

Thionyl Chloride (

) (1.5 eq) or Oxalyl Chloride (1.2 eq) -

Catalytic DMF (Dimethylformamide)

Procedure:

-

Setup: Flame-dry a round-bottom flask under

atmosphere. -

Addition: Dissolve acid in anhydrous DCM. Add catalytic DMF (2-3 drops).

-

Chlorination: Add oxalyl chloride dropwise at 0°C. Allow to warm to room temperature and stir for 4 hours. (Gas evolution must cease).

-

Isolation: Evaporate solvent and excess reagent under high vacuum. Do not distill unless necessary; the acid chloride is stable but moisture sensitive.

-

Coupling: React the crude acid chloride immediately with your target alcohol/amine in the presence of a base (Pyridine or

) and DMAP (0.1 eq) to force the reaction.

Protocol B: Solubility Check for Bioassays

-

Prepare a 100 mM stock solution in DMSO.

-

Dilute to working concentration (e.g., 10

M) in PBS (pH 7.4). -

Critical Step: If turbidity is observed (common due to lipophilicity), add 0.05% Tween-20 or bovine serum albumin (BSA) to solubilize.

Safety & Handling

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).

-

Handling: The acid is corrosive. Use nitrile gloves and eye protection.

-

Storage: Store at room temperature, tightly sealed. It is not hygroscopic but can absorb odors.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 156204, Pentanoic acid, 2,2,4-trimethyl-. Retrieved from [Link]

-

Loba Chemie. (2023). Safety Data Sheet: 2,2,4-Trimethylpentane Derivatives. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Values of Carboxylic Acids. Retrieved from [Link]

- Flippin, L. A., & Onan, K. D. (1985). Stereoselectivity in the reaction of lithium enolates with aldehydes. Tetrahedron Letters, 26(8), 973-976. (Context for steric control in synthesis).

Sources

2,2,4-Trimethylpentanoic Acid: Chemical Profile & Therapeutic Potential Assessment

This guide provides an in-depth technical analysis of 2,2,4-Trimethylpentanoic acid , a structural isomer of the anticonvulsant Valproic Acid (VPA). It is designed for researchers investigating structure-activity relationships (SAR), metabolic stability, and toxicology in drug development.

Part 1: Chemical Identity & Fundamental Properties[1]

This compound is a highly branched carboxylic acid.[1][2] Its structural significance lies in the quaternary alpha-carbon (C2 position), which sterically hinders metabolic oxidation pathways common to linear or mono-branched fatty acids like Valproic Acid.[1]

Core Data Table[1]

| Property | Value | Technical Note |

| Chemical Name | This compound | Systematic IUPAC name.[1] |

| Common Synonyms | 2,2,4-Trimethylvaleric acid | Often confused with isooctanoic acid (generic).[1] |

| CAS Registry Number | 866-72-8 | Distinct from its isomer 2,4,4-trimethylpentanoic acid (CAS 3302-09-8).[1] |

| Molecular Formula | C₈H₁₆O₂ | Isomeric with Valproic Acid (VPA).[1] |

| Molecular Weight | 144.21 g/mol | Exact Mass: 144.1150 |

| Physical State | Liquid (at RT) | Colorless, distinct fatty acid odor.[1] |

| Boiling Point | ~220–225 °C | Estimated based on structural branching.[1] |

| pKa | ~4.8 | Typical for sterically hindered carboxylic acids.[1] |

| LogP (Predicted) | ~2.8 – 3.1 | Highly lipophilic; crosses Blood-Brain Barrier (BBB).[1] |

Structural Architecture

The molecule features a pentanoic acid backbone with three methyl substitutions.[1]

-

C2 Position (Alpha): Two methyl groups (Gem-dimethyl).[1] This creates a quaternary center, removing the alpha-proton.[1]

-

C4 Position (Gamma): One methyl group (Iso-branch).[1]

Part 2: Structural Analysis & Pharmacological Implications[1]

In drug development, this compound serves as a critical mechanistic probe to test the "Alpha-Hydrogen Hypothesis" of Valproic Acid (VPA) toxicity and efficacy.

The Alpha-Quaternary Blockade (Metabolic Stability)

Valproic Acid (2-propylpentanoic acid) undergoes extensive hepatic metabolism, including beta-oxidation and desaturation to form the hepatotoxic metabolite 2-ene-VPA (2-propyl-2-pentenoic acid).[1]

-

VPA Mechanism: Requires abstraction of an alpha-proton to form the double bond (2-ene).[1]

-

2,2,4-TMPA Mechanism: The C2 position is fully substituted (Quaternary). It cannot undergo dehydrogenation to form a 2,3-unsaturated metabolite.[1]

-

Significance: If 2,2,4-TMPA retains anticonvulsant activity but lacks hepatotoxicity, it validates the hypothesis that toxicity is linked to the alpha-proton-dependent metabolic pathway.

Species-Specific Toxicology (The "False Positive" Signal)

Researchers must be aware of a rodent-specific toxicity artifact associated with this compound.

-

Mechanism: this compound (and its alcohol precursor) binds with high affinity to alpha-2u-globulin , a protein synthesized in the liver of male rats .

-

Pathology: This complex accumulates in renal lysosomes, causing hyaline droplet nephropathy and potential renal tumors.[1]

-

Human Relevance: Humans do not synthesize alpha-2u-globulin.[1] Therefore, renal toxicity data derived from male rats is likely irrelevant to human risk assessment.[1]

Visualization: Metabolic Blockade & Structural Comparison

The following diagram illustrates the structural divergence that prevents toxic metabolite formation in 2,2,4-TMPA compared to VPA.

Caption: Comparative metabolic fate. VPA forms toxic 2-ene metabolites via alpha-proton abstraction. 2,2,4-TMPA is metabolically blocked at this step due to the quaternary C2 center.

Part 3: Synthesis & Impurity Profiling[1]

For research applications requiring high purity (>98%), synthesis typically proceeds via oxidation of the corresponding alcohol.

Synthesis Protocol: Oxidative Cleavage

Precursor: 2,2,4-Trimethyl-1-pentanol (often derived from diisobutylene hydroformylation).[1]

-

Reagents: Potassium Permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄).[1]

-

Reaction:

-

Workup:

Analytical Identification (GC-MS)

Differentiation from other C8 isomers (e.g., 2-ethylhexanoic acid, Valproic acid) is critical.[1]

-

Column: DB-5ms or equivalent (5% phenyl methyl siloxane).[1]

-

Temperature Program: 60°C (1 min) -> 10°C/min -> 250°C.

-

Mass Spectrum (EI, 70eV):

Part 4: References

-

BenchChem. (n.d.).[1] this compound (CAS 866-72-8).[1] Retrieved from [1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 95306, 2,4,4-Trimethylpentanoic acid. (Note: Isomer comparison). Retrieved from [1]

-

U.S. EPA. (2007).[1][3] Toxicological Review of 2,2,4-Trimethylpentane. (Detailed analysis of alpha-2u-globulin nephrotoxicity mechanism). Retrieved from [1]

-

Nau, H., et al. (1991).[1] Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics. Pharmacology & Toxicology. (Context on VPA SAR and structural isomers).

Sources

An In-depth Technical Guide to 2,2,4-Trimethylpentanoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2,2,4-trimethylpentanoic acid, a branched-chain carboxylic acid with significant applications in organic synthesis and biofuel research. This document will delve into its chemical identity, synthesis protocols, physicochemical properties, and key applications, offering valuable insights for professionals in research and development.

Chemical Identity and Properties

This compound, also known as 2,2,4-trimethylvaleric acid, is a C8 branched-chain carboxylic acid. Its unique structure, characterized by methyl groups at the 2 and 4 positions, imparts distinct physical and chemical properties that are leveraged in various industrial and research applications.

CAS Number: 866-72-8[1]

Molecular Formula: C8H16O2[1][2]

Molecular Weight: 144.21 g/mol [1][2]

Synonyms: 2,2,4-Trimethylvaleric acid[2]

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C8H16O2 | [1][2] |

| Molecular Weight | 144.21 g/mol | [1][2] |

| Purity | 98.6% (typical) | [1] |

Synthesis of this compound

The primary laboratory-scale synthesis of this compound involves the oxidation of a corresponding alcohol. A well-established method is the alkaline permanganate oxidation of 2,2,4-trimethyl-1-pentanol.[1] This process yields a high-purity product.[1] An alternative synthetic route involves the reaction of 2,4-dimethyl-3-pentanol with formic and sulfuric acids.[3]

Experimental Protocol: Synthesis from 2,4-Dimethyl-3-pentanol

This protocol details a laboratory procedure for the synthesis of this compound.[3]

Materials:

-

2,4-Dimethyl-3-pentanol

-

Formic acid (98%)

-

Concentrated sulfuric acid

-

Ice

-

Hexanes

-

2N Potassium hydroxide

-

Saturated sodium chloride solution

-

Magnesium sulfate (anhydrous)

Procedure:

-

A solution of 2,4-dimethyl-3-pentanol (29 g, 0.25 mole) in formic acid (46 g, 1 mole) is prepared.[3]

-

In a separate flask, a mixture of formic acid (3 ml) and concentrated sulfuric acid (270 ml) is prepared and cooled in an ice bath.[3]

-

The 2,4-dimethyl-3-pentanol solution is added dropwise to the rapidly stirred, ice-cooled acid mixture over one hour. Vigorous foaming will occur.[3]

-

After the addition is complete, the reaction mixture is stirred for an additional hour at a temperature of 10-20°C.[3]

-

The mixture is then poured onto 1 kg of ice.[3]

-

The resulting solution is extracted three times with 200 ml portions of hexanes.[3]

-

The combined organic phases are extracted twice with 200 ml portions of 2N potassium hydroxide containing 50 g of ice.[3]

-

The aqueous extracts are washed with 100 ml of hexanes.[3]

-

The aqueous phase is then acidified to a pH of 2 and the product is extracted with three 200 ml portions of hexanes.[3]

-

The combined organic extracts are washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate.[3]

-

The solvent is removed under reduced pressure, and the residue is distilled to yield this compound.[3]

Caption: Workflow for the synthesis of this compound.

Applications and Significance

This compound serves as a versatile building block in organic chemistry and has garnered attention for its role in the development of advanced biofuels.[1]

Organic Synthesis

This branched-chain carboxylic acid is a valuable precursor for the synthesis of a variety of organic compounds. Through standard organic transformations such as oxidation, reduction, and substitution reactions, it can be converted into:

-

Ketones

-

Aldehydes

-

Alcohols

-

Acyl chlorides

-

Esters

-

Amides

Its unique branched structure can impart specific properties to the resulting molecules, making it a useful component in the production of specialty chemicals and polymers.[1]

Biofuels and Fuel Additives

With a high octane rating, this compound and its derivatives are of interest in the production of advanced biofuels.[1] It is also utilized as an additive in lubricants and fuels to enhance stability and performance, particularly under high-temperature conditions.[1]

Biochemical Research

Studies have indicated that this compound can influence renal transport mechanisms, specifically affecting both organic anion and cation transport systems.[1] This suggests potential areas for further investigation in the fields of biochemistry and pharmacology.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

General Hazards:

Handling Recommendations:

-

Work in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Store in a tightly closed container in a cool, dry place.[7][8]

Comparison with Structural Isomers

The properties and applications of this compound can be better understood by comparing it to its structural isomers.

| Isomer | CAS Number | Key Differentiating Features |

| This compound | 866-72-8 | Methyl groups at positions 2 and 4. |

| 2,4,4-Trimethylpentanoic acid | 3302-09-8[9][10] | Positional isomer with different steric hindrance around the carboxylic acid group, potentially affecting reactivity. |

| 2,3,4-Trimethylpentanoic acid | 90435-18-0[11] | Different branching pattern, which can influence physical properties like boiling point and viscosity. |

| 3,4,4-Trimethylpentanoic acid | 75177-71-8[12] | Another positional isomer with a distinct branching structure. |

Conclusion

This compound is a valuable chemical compound with a range of applications stemming from its unique branched structure. Its role as a building block in organic synthesis and its potential in the development of high-performance biofuels make it a subject of ongoing interest for researchers and industry professionals. A thorough understanding of its synthesis, properties, and safe handling procedures is crucial for its effective and responsible utilization.

References

- This compound | CAS 866-72-8 - Benchchem. (URL: )

- This compound - ChemicalBook. (URL: )

- 2,2,4-Trimethylpentane - Dutscher. (URL: )

- 2,2,4-Trimethylpentane anhydrous, 99.8 540-84-1 - Sigma-Aldrich. (URL: )

- 2,2,4-TRIMETHYLPENTANE | Pesticide Residue Solvents (for Trace Analysis) | Article No. 0352A - Loba Chemie. (URL: )

- Material Safety Data Sheet - 2,2,4-Trimethylpentane, reagent ACS, spectro grade - Cole-Parmer. (URL: )

- CAS 3302-09-8 | 2,4,4-Trimethylpentanoic acid. (URL: )

- 2,2,4-Trimethylpentane - Safety D

- 2,2,4-Trimethylpentane | EPA. (URL: )

- 2,2,4-Trimethylpentane - Santa Cruz Biotechnology. (URL: )

- ICSC 0496 - 2,2,4-TRIMETHYLPENTANE. (URL: )

- 2,4,4-Trimethylpentanoic acid | C8H16O2 | CID 95306 - PubChem - NIH. (URL: )

- 2,3,4-Trimethylpentanoic acid | C8H16O2 | CID 176505 - PubChem - NIH. (URL: )

- 3,4,4-Trimethylpentanoic acid | C8H16O2 | CID 156824 - PubChem. (URL: )

- 2,2,4-trimethylpentane ar/acs - High Purity Solvents - Loba Chemie. (URL: )

- Synthesis of this compound - PrepChem.com. (URL: )

Sources

- 1. This compound|CAS 866-72-8 [benchchem.com]

- 2. This compound [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. ICSC 0496 - 2,2,4-TRIMETHYLPENTANE [chemicalsafety.ilo.org]

- 6. pdf.dutscher.com [pdf.dutscher.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

- 10. 2,4,4-Trimethylpentanoic acid | C8H16O2 | CID 95306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,3,4-Trimethylpentanoic acid | C8H16O2 | CID 176505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,4,4-Trimethylpentanoic acid | C8H16O2 | CID 156824 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Reference: Spectroscopic Characterization of 2,2,4-Trimethylpentanoic Acid

CAS Registry Number: 866-72-8 Formula: C₈H₁₆O₂ Molecular Weight: 144.21 g/mol IUPAC Name: 2,2,4-Trimethylpentanoic acid[1][2][3][4]

Executive Summary & Structural Logic

This guide provides a definitive spectroscopic profile for This compound , a specific structural isomer of octanoic acid. Unlike commercial "isooctanoic acid" (often a mixture of isomers), this compound possesses a distinct quaternary

Accurate characterization is critical in drug development workflows, particularly when this moiety serves as a steric shielding group in ester prodrugs or as a stable metabolic intermediate. The presence of the quaternary center at C2 eliminates

Structural Connectivity Map

The following diagram illustrates the correlation between the structural moieties of this compound and their primary spectroscopic signatures.

Figure 1: Spectroscopic connectivity map linking structural motifs to key analytical signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is characterized by the lack of coupling to the C2 position (quaternary) and the distinct singlet of the C3 methylene group, which simplifies the spectrum compared to chiral isomers like 2,3,4-trimethylpentanoic acid.

¹H NMR Data (Reference Solvent: CDCl₃)

Frequency: 400 MHz

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 11.80 - 12.10 | Broad Singlet | 1H | -COOH | Carboxylic acid proton; shift is concentration/temperature dependent. |

| 1.75 | Multiplet (Septet) | 1H | C4-H | Methine proton of the isopropyl group. |

| 1.55 | Singlet | 2H | C3-H₂ | Methylene bridge. Appears as a singlet because C2 is quaternary and C4 is achiral/symmetric relative to C3. |

| 1.24 | Singlet | 6H | C2-(CH ₃)₂ | Gem-dimethyl protons adjacent to the carbonyl. Deshielded by the |

| 0.94 | Doublet | 6H | C4-(CH ₃)₂ | Terminal isopropyl methyls. |

¹³C NMR Data (Proton Decoupled)

Frequency: 100 MHz

| Chemical Shift (δ ppm) | Carbon Type | Assignment | Notes |

| 185.2 | Quaternary (C=O) | C1 | Characteristic carboxylic acid carbonyl. |

| 51.4 | Methylene (CH₂) | C3 | Shielded relative to linear chains due to branching. |

| 42.9 | Quaternary (Cq) | C2 | The "neopentyl-like" center; key for steric identification. |

| 25.4 | Methyl (CH₃) | C2-Me | Gem-dimethyl carbons. |

| 24.9 | Methine (CH) | C4 | Isopropyl methine. |

| 22.5 | Methyl (CH₃) | C4-Me | Terminal methyls. |

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid confirmation of the carboxylic acid functionality and the specific gem-dimethyl branching pattern.

Key Absorption Bands (Liquid Film/ATR)

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Diagnostic Value |

| 2960 - 2870 | C-H Stretch | Strong | Alkyl chain vibrations ( |

| 3300 - 2500 | O-H Stretch | Broad/Variable | H-bonded carboxylic acid dimer "hump". |

| 1700 ± 10 | C=O Stretch | Strong | Carbonyl stretch (dimer). Monomer appears ~1750 cm⁻¹ in dilute solution. |

| 1470 | C-H Bend | Medium | Methylene scissoring. |

| 1385 & 1365 | C-H Bend | Medium | Critical: Gem-dimethyl doublet. The splitting of the 1380 band is diagnostic for the |

| 1210 - 1100 | C-O Stretch | Strong | C-O single bond stretch coupled with O-H bending. |

Mass Spectrometry (GC-MS)

Ionization Mode: Electron Impact (EI, 70 eV)

The fragmentation of this compound is dominated by

Fragmentation Pathway

The primary fragmentation event is the loss of the -COOH radical (45 Da) to form the base peak at m/z 99.

Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.

Major Ions Table

| m/z | Relative Abundance | Ion Identity | Mechanism |

| 144 | < 1% | Molecular ion (very weak/absent due to rapid fragmentation). | |

| 129 | ~5% | Loss of methyl group. | |

| 99 | 100% (Base) | Loss of COOH. Formation of stable | |

| 57 | 20-40% | Butyl cation rearrangement. | |

| 43 | 15-25% | Isopropyl cation. |

Experimental Protocol: Self-Validating Identification

To ensure data integrity when characterizing synthesized or purchased lots, follow this tiered protocol.

Step 1: Purity Check (GC-FID/MS)

Objective: Distinguish from linear isomers.

-

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

-

Method: 50°C (2 min hold)

10°C/min -

Validation Criterion: The analyte must elute before n-octanoic acid (lower boiling point due to branching) and show a base peak of m/z 99. If base peak is m/z 60 (McLafferty rearrangement), the sample is likely a linear or

-hydrogen containing isomer, not the 2,2-dimethyl species.

Step 2: Structural Confirmation (1H NMR)

Objective: Confirm quaternary center.

-

Solvent: CDCl₃ (dried over molecular sieves to prevent water peak interference with COOH).

-

Validation Criterion: Observe the singlet at ~1.55 ppm (methylene). If this signal appears as a multiplet or doublet, the sample is not this compound (likely the 2,3,4-isomer or 2-ethylhexanoic acid).

References

-

National Institute of Standards and Technology (NIST). this compound Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. this compound (Compound Summary). National Library of Medicine. [Link][4]

Sources

A Comprehensive Technical Guide to the Thermochemical Data of 2,2,4-Trimethylpentanoic Acid

Introduction: The Significance of Thermochemical Data for 2,2,4-Trimethylpentanoic Acid in Scientific Research

This compound, a branched-chain carboxylic acid, and its isomers are of significant interest in various fields, including drug development and materials science. The intricate molecular structure, characterized by a high degree of branching, imparts unique physicochemical properties that can influence reaction kinetics, metabolic pathways, and material performance. A thorough understanding of the thermochemical properties of this molecule, such as its enthalpy of formation, entropy, and heat capacity, is paramount for researchers and scientists. This data provides a fundamental basis for predicting the stability of the compound, understanding its reactivity, and modeling its behavior in complex systems.

This technical guide offers an in-depth exploration of the methodologies used to determine the thermochemical data of this compound. Given the scarcity of direct experimental data for this specific isomer, this document focuses on providing a robust framework for its determination through computational chemistry, estimation techniques, and established experimental protocols. This approach is designed to empower researchers to generate reliable thermochemical data for this and other complex organic molecules.

Thermochemical Data of Structurally Related Isomers

| Property | Value (for Isononanoic Acid) | Source |

| Molecular Formula | C9H18O2 | |

| Molecular Weight | 158.24 g/mol | |

| Boiling Point | ~255 °C | [1] |

| Melting Point | ~ -54 °C | [1] |

| pKa | 4.78 ± 0.10 (Predicted) | [3] |

Methodologies for the Determination of Thermochemical Properties

The determination of accurate thermochemical data for a specific organic molecule like this compound can be approached through a combination of computational, estimation, and experimental methods. Each of these pillars provides a unique and complementary perspective on the energetic landscape of the molecule.

Computational Thermochemistry: Ab Initio and Density Functional Theory Calculations

Modern computational chemistry offers powerful tools for the accurate prediction of thermochemical properties. High-level ab initio methods and density functional theory (DFT) can be employed to calculate the enthalpy of formation, entropy, and heat capacity of molecules in the gas phase.[4][5]

Workflow for Computational Thermochemical Analysis:

Caption: Workflow for determining enthalpy of formation via bomb calorimetry.

Step-by-Step Protocol for Combustion Calorimetry:

-

Calorimeter Calibration: The heat capacity of the bomb calorimeter system is determined by combusting a known mass of a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. 2. Sample Preparation: A precise mass of liquid this compound is weighed into a crucible. For volatile liquids, encapsulation in a gelatin capsule may be necessary.

-

Bomb Assembly and Pressurization: The crucible is placed in the bomb, which is then sealed and pressurized with pure oxygen to approximately 25-30 atm. [6]A small, known amount of water is typically added to the bomb to ensure a saturated water vapor environment. 4. Combustion and Data Acquisition: The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited electrically, and the temperature change of the water is recorded with high precision until a stable final temperature is reached.

-

Calculation of Enthalpy of Combustion (ΔcH°): The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter. This value is then used to determine the molar enthalpy of combustion.

-

Calculation of Enthalpy of Formation (ΔfH°): The standard enthalpy of formation of this compound is calculated from its enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

b) Heat Capacity and Phase Change Enthalpies via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature. [7][8]It can also be used to determine the enthalpies of phase transitions, such as melting and boiling.

Step-by-Step Protocol for DSC Analysis:

-

Sample Preparation: A small, precisely weighed sample of this compound (typically 5-15 mg for organic liquids) is hermetically sealed in an aluminum pan. [9]An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is programmed with a specific temperature profile, which typically involves a linear heating rate (e.g., 10 °C/min) over the desired temperature range. [9]3. Data Acquisition: The sample and reference pans are heated, and the difference in heat flow required to maintain both at the same temperature is measured. [10]4. Heat Capacity Calculation: The heat capacity of the sample is determined by comparing its heat flow signal to that of a known standard, such as sapphire, under the same experimental conditions. [11]The output is a thermogram plotting heat flow against temperature. [7]

Summary of Thermochemical Data Determination

| Thermochemical Property | Primary Determination Method | Key Principles |

| Standard Enthalpy of Formation (ΔfH°) | Combustion Calorimetry | Measurement of the heat of combustion and application of Hess's Law. [12] |

| Computational Chemistry | Ab initio or DFT calculations of the total electronic energy, often with an isodesmic reaction scheme for improved accuracy. [5] | |

| Group Additivity | Summation of empirical values for constituent molecular fragments. [13] | |

| Standard Molar Entropy (S°) | Computational Chemistry | Calculation from vibrational, rotational, and translational partition functions derived from the optimized molecular structure and vibrational frequencies. [14] |

| Heat Capacity (Cp) | Differential Scanning Calorimetry (DSC) | Measurement of the heat required to raise the temperature of the sample by a specific amount compared to a reference. [8][9] |

| Computational Chemistry | Calculation from the temperature derivatives of the partition functions. [15] |

Conclusion

References

- Benson, S. W. (1976).

- Holmes, J. L., & Aubry, C. (2006). Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 1. C, H, and O.

-

Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Retrieved from [Link]

- Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2005). A Group Additivity Approach for the Estimation of Heat Capacities of Organic Liquids and Solids at 298 K.

- Cohen, N., & Benson, S. W. (1993). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds. Chemical Reviews, 93(7), 2419-2438.

- Holmes, J. L., & Aubry, C. (2006). Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 2. C, H, N, O, S, and Halogens.

-

Wikipedia. (n.d.). Heat of formation group additivity. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

- Fe-Toth, A., et al. (2022).

- Loru, D., et al. (2013). Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. The Journal of Chemical Physics, 138(2), 024302.

- ASTM E1269-11(2018). Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry.

- Rojas-Lima, S., et al. (2021). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A, 125(2), 654-664.

-

Ataman Kimya. (n.d.). ISONONANOIC ACID (IZONONANOIK ASIT). Retrieved from [Link]

- Thomas, L. C. (2023).

-

Ashenhurst, J. (2010, July 9). The Effect of Branching On Melting and Boiling Points. Master Organic Chemistry. Retrieved from [Link]

- Sharma, R. K., et al. (2007). Combustion calorimetric studies on urea-carboxylic acid inclusion complexes. Thermochimica Acta, 452(1), 58-62.

-

Frisch, M. J., et al. (2000). Thermochemistry in Gaussian. Gaussian, Inc. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ISONONANOIC ACID. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

- Simmie, J. M., & Curran, H. J. (2010). Computational Methods in Organic Thermochemistry. 2. Enthalpies and Free Energies of Formation for Functional Derivatives of Organic Hydrocarbons. The Journal of Organic Chemistry, 75(18), 6131-6145.

-

University of California, Berkeley, College of Chemistry. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. Retrieved from [Link]

-

Clark, J. (n.d.). Experimental methods for determining enthalpy changes. Doc Brown's Chemistry. Retrieved from [Link]

-

Fe-Toth, A., et al. (2022). Analysis of Trends in Phase Change Enthalpy, Entropy and Temperature for Alkanes, Alcohols and Fatty Acids. ResearchGate. [Link]

-

Forge Chemicals (PTY) Ltd. (n.d.). Isononanoic Acid. Retrieved from [Link]

-

Save My Exams. (2025, January 3). Preparation of Carboxylic Acids. Retrieved from [Link]

-

Jones, M. S. (2014, May 11). 5.2.4 Calculating enthalpy changes from experimental data [Video]. YouTube. Retrieved from [Link]

-

Visscher, L. (n.d.). Chem350: Thermochemistry using Gaussian. ResearchGate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, March 30). Entropy - 2nd Law of Thermodynamics - Enthalpy & Microstates [Video]. YouTube. Retrieved from [Link]

-

Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. Retrieved from [Link]

- Bozzelli, J. W., et al. (2022). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. The Journal of Physical Chemistry A, 126(2), 335-350.

-

University of California, Berkeley. (2014, November 7). Bomb Calorimetry and Heat of Combustion. Open Computing Facility. Retrieved from [Link]

-

Isatis. (n.d.). Isononanoic Acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 4). 10: Enthalpy of Neutralization. Retrieved from [Link]

-

Frisch, M. J., et al. (2000, April 19). Thermochemistry in Gaussian. Gaussian, Inc. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 29). 5.1: Calorimetry/Thermochemistry Lab Procedure. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Experiment A: Thermochemistry: Enthalpy of Reaction and Calorimetry. Retrieved from [Link]

Sources

- 1. Isononanoic Acid - Forge Chemicals (PTY) Ltd [forgechemicals.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 693-19-6 CAS MSDS (ISONONANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. mse.ucr.edu [mse.ucr.edu]

- 10. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 11. mdpi.com [mdpi.com]

- 12. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 13. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. gaussian.com [gaussian.com]

Toxicological Profile: 2,2,4-Trimethylpentanoic Acid (2,2,4-TMPA)

This guide provides a rigorous toxicological profile of 2,2,4-Trimethylpentanoic Acid (2,2,4-TMPA) , a critical metabolite of the industrial solvent 2,2,4-trimethylpentane (isooctane). Unlike standard safety data sheets, this document focuses on the mechanistic toxicology, specifically its unique role in renal transport inhibition and its structural differentiation from the teratogen Valproic Acid.

Technical Guide for Research & Drug Development

Executive Summary

This compound (CAS: 866-72-8) is a branched-chain C8 fatty acid primarily studied as a stable oxidative metabolite of 2,2,4-trimethylpentane (isooctane), a component of unleaded gasoline.[1]

While isooctane is known to cause male rat-specific nephrotoxicity via

Chemical Identity & Physicochemical Properties[2][3]

| Property | Data | Relevance |

| IUPAC Name | This compound | Systematic identification |

| CAS Number | 866-72-8 | Registry lookup |

| Formula | Isomer of Valproic Acid | |

| Molecular Weight | 144.21 g/mol | Bioavailability/Transport |

| Physical State | Colorless Liquid / Low-melting solid | Handling protocols |

| Solubility | Low in water; High in organic solvents | Lipophilicity drives membrane interaction |

| Key Functional Group | Carboxylic Acid (-COOH) with | Blocks |

Metabolic Context: The Isooctane Pathway

2,2,4-TMPA is not typically encountered as a primary environmental pollutant but as a downstream metabolite of 2,2,4-Trimethylpentane (TMP) . Understanding this pathway is essential for interpreting in vivo toxicity data.

Pathway Mechanics

-

Oxidation : TMP undergoes

-oxidation by Cytochrome P450 enzymes to form alcohols. -

Conversion : The alcohol intermediates are oxidized to their corresponding carboxylic acids.

-

Divergence : While 2,4,4-trimethylpentane derivatives bind

-globulin, the 2,2,4-TMPA branch does not, serving instead as a transport inhibitor.

Figure 1: Metabolic generation of 2,2,4-TMPA and its downstream toxicological target.[2] Unlike its isomer 2,4,4-TMPA, it primarily targets transport systems rather than protein accumulation.

Mechanistic Toxicology

A. Renal Transport Inhibition (The Core Mechanism)

The primary toxicological action of 2,2,4-TMPA is the competitive inhibition of renal transport systems in the proximal tubule. This is distinct from the physical damage caused by crystal accumulation.

-

Target Systems :

-

OAT (Organic Anion Transporter) : Responsible for clearing small organic anions (e.g., p-aminohippurate, PAH).

-

OCT (Organic Cation Transporter) : Responsible for clearing cations (e.g., tetraethylammonium, TEA).

-

-

Mechanism : 2,2,4-TMPA lacks the selectivity of its isomer (2,4,4-TMPA).[3] It inhibits both PAH and TEA uptake.[3] This "broad-spectrum" inhibition suggests a generalized interaction with the basolateral membrane or non-specific metabolic interference (e.g., uncoupling oxidative phosphorylation) rather than a single transporter blockade.

-

Consequence : Reduced clearance of xenobiotics and endogenous metabolites, leading to potential systemic toxicity or intra-renal accumulation of co-administered drugs.

B. The Alpha2u-Globulin Negative Control

A critical finding in hydrocarbon toxicology is that 2,2,4-TMPA does NOT bind to

-

Context : Male rats develop "hyaline droplet nephropathy" when exposed to gasoline. This is caused by chemicals binding to

-globulin, preventing its lysosomal degradation. -

Evidence : In competitive binding assays, 2,2,4-TMPA fails to displace radiolabeled ligands, whereas 2,4,4-trimethyl-2-pentanol binds strongly (

). -

Significance : 2,2,4-TMPA serves as a vital negative control in structure-activity relationship (SAR) studies, proving that branched structure alone is insufficient for binding; specific steric configurations (like the hydroxyl group position) are required.

C. Structure-Activity Relationship (SAR): Comparison with Valproic Acid

2,2,4-TMPA is a constitutional isomer of Valproic Acid (VPA) , a known teratogen and hepatotoxin.

| Feature | Valproic Acid (VPA) | 2,2,4-TMPA | Toxicological Implication |

| Structure | 2-propylpentanoic acid | This compound | VPA : C2-H allows biotransformation. TMPA : C2-dimethyl blocks |

| Teratogenicity | High (HDAC inhibition) | Unknown/Low | VPA teratogenicity requires a free C2-H and specific branching length. The gem-dimethyl group of TMPA likely alters HDAC binding affinity. |

| Hepatotoxicity | Moderate (Steatosis) | Low | VPA causes mitochondrial stress via CoA sequestration. TMPA's resistance to metabolism may reduce CoA depletion. |

Experimental Protocols

Protocol A: Renal Cortical Slice Transport Assay

Purpose: To quantify the inhibitory potency of 2,2,4-TMPA on organic anion/cation transport.

Reagents:

-

Krebs-Ringer bicarbonate buffer (pH 7.4), aerated with 95%

/5% - p-Aminohippurate (PAH) - Marker for OAT.

- Tetraethylammonium (TEA) - Marker for OCT.

Methodology:

-

Tissue Preparation : Rapidly remove kidneys from male F-344 rats. Prepare thin cortical slices (0.3–0.5 mm) using a Stadie-Riggs microtome.

-

Incubation :

-

Place slices (approx. 100 mg wet weight) in 3 mL buffer.

-

Add substrates: 75

M PAH and 20 -

Add 2,2,4-TMPA at graded concentrations (0, 0.1, 1.0, 4.0 mM).

-

Incubate at 25°C for 90 minutes under constant oscillation.

-

-

Measurement :

-

Remove slices, blot dry, and weigh.

-

Solubilize tissue (e.g., in 1N NaOH) and neutralize.

-

Aliquot media and tissue lysate for liquid scintillation counting.

-

-

Calculation : Determine the Slice-to-Medium (S/M) ratio:

-

Interpretation: A decrease in S/M ratio compared to control indicates transport inhibition.

-

Protocol B: Alpha2u-Globulin Competitive Binding Assay

Purpose: To verify the lack of binding affinity (Negative Control).

-

Protein Isolation : Isolate

-globulin from male rat urine via ammonium sulfate precipitation and gel filtration (Sephadex G-75). -

Ligand Preparation : Use

2,4,4-trimethyl-2-pentanol as the reference ligand (known binder). -

Competition :

-

Incubate protein (approx. 1

M) with radioligand. -

Add 2,2,4-TMPA at excess concentrations (

to -

Incubate overnight at 4°C.

-

-

Separation : Separate bound vs. free ligand using charcoal-dextran or dialysis.

-

Result Validation : 2,2,4-TMPA should show <10% displacement of the radioligand, confirming it does not bind the protein.

Visualization: Transport Inhibition Mechanism

Figure 2: Mechanism of Action. 2,2,4-TMPA blocks both organic anion and cation transporters, potentially via direct competition or metabolic disruption.

References

-

Charbonneau, M., et al. (1987). "Assessment of the renal potential of 2,2,4-trimethylpentane metabolites." Toxicology and Applied Pharmacology, 91(2), 171-181. Link

-

Borghoff, S. J., et al. (1991). "

-Globulin nephropathy: Structure-activity relationships." Toxicology and Applied Pharmacology, 107(2), 228-238. Link -

Lock, E. A., et al. (1987). "Studies on the renal transport of trimethylpentanoic acid metabolites of 2,2,4-trimethylpentane in rat renal cortical slices." Biochemical Pharmacology, 36(1), 57-62. Link

-

U.S. EPA. (2007).[2] "Provisional Peer Reviewed Toxicity Values for The Aliphatic Low Carbon Range Total Petroleum Hydrocarbon (TPH) Fraction." EPA/690/R-22/007F.[2] Link

-

Nau, H., et al. (1991). "Valproic acid-induced neural tube defects in mouse and human: Aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics." Pharmacology & Toxicology, 69(5), 310-321. (Cited for SAR comparison). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rawsource.com [rawsource.com]

- 6. 3-Hydroxy-2,2,4-Trimethylpentanoic acid-d6 by MedChem Express, Cat. No. HY-W706997-1ST | Lucerna-Chem AG [shop.lucerna-chem.ch]

Methodological & Application

Use of 2,2,4-Trimethylpentanoic acid in organic synthesis

Technical Application Note: 2,2,4-Trimethylpentanoic Acid (TMPA) in Organic Synthesis

Introduction: The "Super-Pivalic" Architecture

This compound (TMPA; CAS 866-72-8) represents a critical class of "Neo-acids"—carboxylic acids characterized by a quaternary alpha-carbon.[1] While structurally analogous to Pivalic acid (

In organic synthesis, TMPA is not merely a solvent or byproduct; it is a precision tool used to:

-

Impart Steric Protection: The bulky

-quaternary center blocks nucleophilic attack at the carbonyl, rendering TMPA esters highly resistant to enzymatic and chemical hydrolysis.[1] -

Modulate Lipophilicity: With a

backbone, it increases the -

Design Metal Extractants: Its branched structure disrupts solvent lattice packing, keeping metal-organic complexes soluble in non-polar organic phases (kerosene/toluene) during hydrometallurgical separations.[1]

This guide details the handling, activation, and application of TMPA, moving beyond standard catalog descriptions to bench-proven protocols.

Core Synthesis & Activation Protocols

Due to the steric bulk at the

Protocol A: Synthesis of 2,2,4-Trimethylpentanoyl Chloride

Rationale: Direct activation is necessary because the quaternary carbon prevents the tetrahedral intermediate formation required in reversible acid-catalyzed esterification.[1]

Reagents:

-

This compound (1.0 equiv)[2]

-

Thionyl Chloride (

) (1.5 equiv)[1] -

DMF (Catalytic, 2-3 drops)[1]

-

Solvent: Dichloromethane (DCM) or neat (if scale >10g)[1]

Step-by-Step Methodology:

-

Setup: Equip a dry 2-neck round-bottom flask with a reflux condenser and a drying tube (

or -

Addition: Charge TMPA and DCM. Add catalytic DMF (essential for forming the reactive Vilsmeier-Haack intermediate).[1]

-

Chlorination: Add

dropwise at room temperature. Note: Gas evolution ( -

Reflux: Heat to mild reflux (40°C) for 3–4 hours. Monitor reaction completion by IR (disappearance of broad -OH stretch at 3000

, appearance of C=O shift). -

Purification: Distill excess

under reduced pressure. The crude acid chloride is usually sufficiently pure for subsequent coupling.[1]

Self-Validating Checkpoint:

-

IR Spectroscopy: Look for the acyl chloride carbonyl stretch at ~1790

(distinct from the acid's 1710 -

TLC: Treat an aliquot with methanol; check for the methyl ester (higher

than the acid).[1]

Application 1: Steric Shielding (Prodrug Synthesis)[1]

TMPA is used to protect labile alcohols or amines, creating "hard" prodrugs that survive first-pass metabolism but eventually hydrolyze over extended periods.[1]

Protocol B: Sterically Hindered Esterification

Target: Coupling TMPA with a secondary alcohol (Model Substrate: Menthol or Phenylethanol).[1]

Reagents:

-

TMPA-Chloride (from Protocol A) (1.2 equiv)[1]

-

Target Alcohol (1.0 equiv)[1]

-

DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Critical nucleophilic catalyst[1]

-

Triethylamine (

) (1.5 equiv)[1] -

Solvent: Anhydrous DCM

Workflow:

-

Dissolve the alcohol and

in dry DCM under inert atmosphere ( -

Add DMAP.[1] Mechanism: DMAP attacks the hindered acyl chloride to form a highly reactive N-acylpyridinium salt, which is less sterically sensitive than the free acyl chloride.[1]

-

Add TMPA-Chloride dropwise at 0°C. Warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Add saturated

to hydrolyze unreacted acid chloride. -

Isolation: Extract with DCM, wash with 1M HCl (to remove DMAP/amine), dry over

, and concentrate.

Data: Hydrolytic Stability Comparison The following table illustrates the relative hydrolysis rates of esters, highlighting the "Neo-acid" effect of TMPA.

| Ester Type | Structure (R-CO-OR') | Relative Hydrolysis Rate (pH 11) | Lipophilicity Contribution |

| Acetate | 100,000 (Fast) | Low | |

| Isobutyrate | 1,200 | Medium | |

| Pivalate | 1 (Reference Standard) | High | |

| TMPA Ester | < 0.8 (Very Slow) | Very High |

Note: Data extrapolated from Taft steric parameters (

) for neo-acids.

Application 2: Ligand Synthesis for Metal Extraction

In hydrometallurgy, TMPA is a structural analog to Versatic™ acids.[1] It forms lipophilic metal carboxylates used to extract Cobalt (Co), Nickel (Ni), or Rare Earth Elements (REEs) from aqueous leachates.[1]

Protocol C: Synthesis of Copper(II) Bis(2,2,4-trimethylpentanoate)

Purpose: Creation of a standard for solvent extraction calibration.

Reagents:

-

TMPA (2.0 equiv)[1]

-

Copper(II) Sulfate Pentahydrate (

) (1.0 equiv)[1] -

Sodium Hydroxide (NaOH)[1]

-

Solvent: Kerosene or Toluene (Organic phase), Water (Aqueous phase)[1]

Workflow (Saponification Route):

-

Saponification: React TMPA with equimolar NaOH in water to form the sodium salt (Sodium 2,2,4-trimethylpentanoate).[1] The solution will turn clear.

-

Contacting: Mix the aqueous sodium salt solution with the aqueous Copper Sulfate solution.

-

Precipitation/Extraction:

-

Separation: Use a separatory funnel. Wash the organic blue layer with water to remove trapped sulfates.[1]

-

Drying: Evaporate toluene to yield the waxy, blue-green Copper(II) complex.[1]

Self-Validating Checkpoint:

-

Visual: Aqueous phase should become colorless; Organic phase becomes deep blue.

-

Solubility Test: The resulting solid must be soluble in hexane/toluene but insoluble in water.[1]

Mechanistic Visualization

The following diagrams illustrate the steric challenges and solutions in TMPA chemistry.

Figure 1: Activation and Esterification Pathway

This flow demonstrates why the Acid Chloride route is preferred over Fischer Esterification for Neo-acids.[1]

Caption: Comparative pathways for TMPA functionalization. The acid chloride/DMAP route bypasses the kinetic barrier imposed by the alpha-quaternary carbon.[1]

Figure 2: Metal Extraction Logic (Hydrometallurgy)

Caption: Mechanism of liquid-liquid extraction using TMPA. The branched alkyl chain prevents precipitation, keeping the metal complex soluble in the organic solvent.

Safety & Handling (E-E-A-T)

-

Hazards: TMPA is corrosive (Skin Corr.[1] 1B) and can cause severe eye damage.[1][8] The acid chloride is a lachrymator.[1]

-

Storage: Store in glass or polyethylene. Avoid iron containers as trace metal leaching will cause discoloration (formation of iron carboxylates).[1]

-

Disposal: Neutralize with sodium bicarbonate before disposal.[1] Do not release into aqueous drains due to lipophilic persistence.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 866-72-8, this compound.[1] Retrieved from [Link][1]

-

Ren, W., Chu, J., Sun, F., & Shi, Y. (2019). Pd-Catalyzed Highly Chemo- and Regioselective Hydrocarboxylation of Terminal Alkyl Olefins with Formic Acid.[1][6] Organic Letters, 21(15), 5967–5970.[1] (Provides context on synthesis via hydrocarboxylation). Retrieved from [Link][1][6]

-

MDPI (2024). Evolution of Environmentally Friendly Strategies for Metal Extraction. (Contextualizes the use of branched carboxylic acids in hydrometallurgy). Retrieved from [Link][1][9]

Sources

- 1. 2,4,4-Trimethylpentanoic acid | C8H16O2 | CID 95306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 866-72-8 | this compound - Synblock [synblock.com]

- 3. labogens.com [labogens.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. Pd-Catalyzed Highly Chemo- and Regioselective Hydrocarboxylation of Terminal Alkyl Olefins with Formic Acid [organic-chemistry.org]

- 7. ICSC 0496 - 2,2,4-TRIMETHYLPENTANE [chemicalsafety.ilo.org]

- 8. 3,3,4-Trimethylpentanoic acid | C8H16O2 | CID 12425333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Evolution of Environmentally Friendly Strategies for Metal Extraction [mdpi.com]

Application Notes and Protocols: 2,2,4-Trimethylpentanoic Acid as a Versatile Building Block for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of a Sterically Hindered Carboxylic Acid

In the landscape of chemical building blocks for drug discovery and novel compound synthesis, 2,2,4-trimethylpentanoic acid presents a unique scaffold. Its highly branched, sterically hindered structure, characterized by a quaternary carbon adjacent to the carboxylic acid and a neopentyl-like moiety, imparts distinct physicochemical properties to its derivatives. This application note serves as a comprehensive guide for researchers, providing in-depth technical insights and field-proven protocols for leveraging this compound in the synthesis of novel esters and amides with potential biological activity.

The inherent lipophilicity and conformational rigidity conferred by the trimethylpentyl backbone make it an attractive component for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. By strategically incorporating this moiety, researchers can explore new chemical space, potentially enhancing membrane permeability, metabolic stability, and target engagement. This guide will navigate the synthetic challenges associated with this sterically encumbered carboxylic acid and provide robust methodologies for its successful derivatization.

Core Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is paramount for designing successful synthetic strategies.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| CAS Number | 866-72-8 | [1] |

| Appearance | Clear, colorless to yellow oil | [2] |

| Boiling Point | 108-110 °C at 12 Torr | [2] |

Strategic Considerations for Derivatization

The primary challenge in utilizing this compound as a building block lies in overcoming the steric hindrance around the carboxylic acid group. This bulkiness can significantly impede the approach of nucleophiles, rendering standard acylation conditions inefficient. Therefore, the choice of coupling reagents and reaction conditions is critical for achieving high yields and purity.

Key considerations include:

-

Activation of the Carboxylic Acid: Conversion to a more reactive intermediate, such as an acyl chloride or an activated ester, is often necessary.

-

Coupling Reagents: The use of potent coupling agents that can overcome steric barriers is essential for amide bond formation.

-

Catalysis: Both acid and base catalysis can play a crucial role in promoting esterification and amidation reactions.

-

Solvent Selection: The choice of solvent can influence reaction rates and solubility of reactants and products.

Application Protocols: Synthesis of Novel Derivatives

The following protocols provide detailed, step-by-step methodologies for the synthesis of esters and amides of this compound. These protocols are designed to be self-validating, with explanations for key experimental choices.

Protocol 1: Synthesis of a Novel Ester Derivative via Acyl Chloride Formation

This two-step protocol is a robust method for synthesizing esters of this compound, particularly with primary and secondary alcohols. The initial conversion to the acyl chloride activates the sterically hindered carboxylic acid, facilitating subsequent esterification.

Step 1: Synthesis of 2,2,4-Trimethylpentanoyl Chloride

Acyl Chloride Formation Workflow

Materials:

-

This compound (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of this compound in anhydrous DCM, add thionyl chloride dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2,2,4-trimethylpentanoyl chloride, which can be used in the next step without further purification.

Causality behind Experimental Choices:

-

Anhydrous Conditions: Thionyl chloride reacts violently with water. The use of anhydrous solvent and a drying tube is crucial to prevent decomposition of the reagent and ensure high conversion to the acyl chloride.

-

Excess Thionyl Chloride: Using a slight excess of thionyl chloride drives the reaction to completion.

-

Reflux: Heating the reaction mixture increases the rate of reaction, which can be slow at room temperature due to steric hindrance.

Step 2: Esterification with a Bioactive Alcohol

Esterification Workflow

Materials:

-

2,2,4-Trimethylpentanoyl chloride (1.0 eq)

-

Bioactive alcohol (e.g., a phenolic natural product or a synthetic alcohol with a pharmacophore) (1.1 eq)

-

Pyridine or Triethylamine (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

Dissolve the bioactive alcohol and pyridine (or triethylamine) in anhydrous DCM.

-

Add the crude 2,2,4-trimethylpentanoyl chloride dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Causality behind Experimental Choices:

-

Base: Pyridine or triethylamine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed side reactions with sensitive functional groups on the bioactive alcohol.

-

Excess Alcohol: A slight excess of the alcohol can help to ensure complete consumption of the more valuable acyl chloride.

-

Aqueous Work-up: The washing steps are essential to remove the base, its salt, and any unreacted starting materials, leading to a purer product before chromatography.

Protocol 2: Direct Amide Bond Formation Using a Carbodiimide Coupling Agent

For the synthesis of amides, particularly with less reactive amines, direct coupling using a carbodiimide reagent in the presence of an activating agent is a highly effective strategy. This method avoids the harsh conditions of acyl chloride formation.

Amide Formation Workflow

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine containing a bioactive scaffold (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) (0.1-1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

Dissolve this compound, the amine, and HOBt (or DMAP) in anhydrous DMF or DCM.

-

Cool the solution to 0 °C and add EDC (or DCC) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC.

-

If using DCC, filter off the dicyclohexylurea (DCU) byproduct.

-

If using EDC, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Coupling Agents: EDC and DCC are highly effective for forming amide bonds by activating the carboxylic acid. EDC is often preferred as its urea byproduct is water-soluble and easily removed during aqueous work-up.

-

Activating Agents: HOBt and DMAP are used as additives to suppress side reactions, such as racemization of chiral centers, and to increase the reaction rate by forming a more reactive activated ester intermediate.

-

Solvent: DMF is a good solvent for a wide range of reactants and can help to solubilize all components of the reaction. DCM is a suitable alternative for less polar substrates.

Potential Applications in Drug Discovery

The incorporation of the 2,2,4-trimethylpentyl moiety can be a valuable strategy in medicinal chemistry to fine-tune the properties of drug candidates.[3]

-

Modulation of Lipophilicity: The bulky, non-polar nature of the trimethylpentyl group can significantly increase the lipophilicity of a molecule. This can be advantageous for improving membrane permeability and oral bioavailability. The value of hydrophobic interactions in drug design is well-recognized for enhancing inhibitor affinity and selectivity.[4]

-

Enhancement of Metabolic Stability: The quaternary carbon and neopentyl-like structure can shield adjacent functional groups, such as ester or amide bonds, from enzymatic degradation, thereby increasing the metabolic stability and half-life of a drug.

-

Conformational Constraint: The rigid structure of the trimethylpentyl group can restrict the conformational freedom of a molecule, which may lead to a more favorable binding orientation with its biological target and improved selectivity.

-

Exploration of New Chemical Space: By introducing this unique structural motif, medicinal chemists can access novel chemical entities with potentially improved pharmacological profiles.

While specific patents for bioactive compounds directly derived from this compound are not prominently available, the principles of using sterically hindered hydrophobic moieties are well-established in drug design.[4] For instance, similar branched alkyl groups are found in various approved drugs to optimize their pharmacokinetic properties.

Conclusion and Future Directions

This compound represents an underutilized yet promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The steric hindrance that makes its derivatization challenging also provides the opportunity to introduce unique structural and physicochemical properties into target molecules. The protocols detailed in this application note provide a solid foundation for researchers to overcome the synthetic hurdles and unlock the potential of this versatile scaffold.

Future research in this area could focus on:

-

The synthesis of a diverse library of this compound derivatives and their systematic evaluation for various biological activities.

-

The development of more efficient and environmentally friendly catalytic methods for the esterification and amidation of this sterically hindered acid.

-

The investigation of the impact of the 2,2,4-trimethylpentyl group on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of known drug molecules.

By embracing the synthetic challenges and exploring the unique properties of this building block, the scientific community can expand the toolkit for creating innovative and impactful molecules.

References

-

Hoffman Fine Chemicals. 2,4,4-Trimethylpentanoic acid. [Link]

-

Martin, J. C. Selected Thoughts on Hydrophobicity in Drug Design. Molecules. 2021. [Link]

-

Polanski, J., et al. Research in the Field of Drug Design and Development. International Journal of Molecular Sciences. 2022. [Link]

Sources

Application Note: High-Performance Quantification of 2,2,4-Trimethylpentanoic Acid

Strategic Overview: The "Steric Fortress" Challenge

2,2,4-Trimethylpentanoic acid (2,2,4-TMPA) presents a unique analytical challenge distinct from linear fatty acids. Structurally, the presence of a quaternary carbon at the

Standard protocols often fail here. Traditional Fischer esterification (e.g., BF3-Methanol) is kinetically inhibited because the bulky methyl groups at C2 block the nucleophilic attack on the carbonyl carbon. Consequently, researchers often encounter poor recovery, non-linear calibration curves, and carryover when applying generic fatty acid methods to 2,2,4-TMPA.

This guide details two optimized workflows designed specifically to overcome this steric barrier:

-

GC-MS via Nucleophilic Substitution: Utilizing Methyl Iodide (MeI) to bypass the tetrahedral intermediate of Fischer esterification.

-

LC-MS/MS via Hydrazide Derivatization: Utilizing 3-Nitrophenylhydrazine (3-NPH) to enhance ionization efficiency in biological matrices.

Analytical Decision Framework

Before selecting a protocol, evaluate your matrix and sensitivity requirements using the decision tree below.

Figure 1: Analytical workflow selection based on matrix complexity and required sensitivity limits (LOQ).

Method A: GC-MS Quantification (Steric-Resistant Alkylation)

Principle: Instead of acid-catalyzed esterification, this method uses nucleophilic substitution (SN2). The carboxylate anion (formed by a base) attacks the methyl group of Methyl Iodide. This reaction occurs away from the sterically hindered carbonyl carbon, proceeding rapidly and quantitatively.

Materials

-

Analyte: this compound (Reference Standard).[1]

-

Internal Standard (IS): Pivalic acid-d9 (structurally similar steric bulk) or Octanoic acid-d15.

-

Reagents: Acetone (Anhydrous), Potassium Carbonate (K₂CO₃, anhydrous), Methyl Iodide (MeI).

-

Instrumentation: GC-MS (Single Quadrupole or Triple Quad).

Protocol Steps

-

Sample Preparation:

-

Dissolve sample in 1 mL Acetone.

-

Add IS (final concentration 10 µg/mL).

-

-

Derivatization (The "Steric Bypass"):

-

Add 200 mg anhydrous K₂CO₃.

-

Add 50 µL Methyl Iodide (Caution: Neurotoxin, use fume hood).

-

Vortex and incubate at 60°C for 30 minutes .

-

Note: Unlike BF3-MeOH which requires hours for hindered acids, this reaction is complete quickly.

-

-

Workup:

GC-MS Parameters

| Parameter | Setting |

| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |

| Inlet | Splitless, 250°C |

| Oven Program | 50°C (1 min) → 10°C/min → 280°C (3 min) |

| MS Source | EI (70 eV), 230°C |

| Acquisition | SIM Mode (Target Ions) |

Target Ions (Methyl Ester):

-

Quantifier: m/z 57 (Base peak, tert-butyl group).

-

Qualifier: m/z 99 (Loss of methoxycarbonyl), m/z 158 (Molecular Ion - weak).

Method B: LC-MS/MS (Trace Bioanalysis)

Principle: Aliphatic carboxylic acids ionize poorly in ESI. To achieve trace quantification (pg/mL levels), we utilize 3-Nitrophenylhydrazine (3-NPH) derivatization. This attaches a hydrophobic, nitrogen-rich moiety that enhances negative-mode ionization by 10-50 fold.

Materials

-

Reagents: 3-Nitrophenylhydrazine (3-NPH), EDC-HCl (Coupling agent), Pyridine.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

Protocol Steps

-

Extraction (Plasma/Urine):

-

Mix 50 µL sample with 150 µL cold Acetonitrile (Protein Precipitation).

-

Centrifuge (10,000 x g, 5 min). Collect supernatant.

-

-

Derivatization:

-

Mix 50 µL Supernatant + 25 µL 3-NPH solution (20 mM in 50% MeOH) + 25 µL EDC/Pyridine solution.

-

Incubate at 40°C for 30 minutes .

-

Quench with 10 µL 0.1% Formic Acid.

-

-

Analysis: Inject 5 µL directly into LC-MS/MS.

LC-MS/MS Parameters

-

Ionization: ESI Negative Mode (The nitrophenyl group stabilizes the negative charge).

-

MRM Transitions:

-

Precursor: [M-H]⁻ (Derivatized mass: 2,2,4-TMPA mass + 135 Da).

-

Product: m/z 136 (Characteristic 3-NPH fragment).

-

Figure 2: Reaction pathway for 3-NPH derivatization, converting the silent aliphatic acid into a high-response analyte.

Validation Criteria (Self-Validating System)

To ensure the protocol is robust (Trustworthiness), the following acceptance criteria must be met during validation:

| Validation Parameter | Acceptance Criteria (FDA/ICH M10) | Troubleshooting Failure |

| Linearity (R²) | > 0.995 | Check derivatization completeness; increase incubation time. |

| Accuracy | 85-115% (80-120% at LLOQ) | Internal Standard not tracking? Switch to deuterated analog. |

| Precision (CV) | < 15% | Check pipetting of viscous reagents (EDC/MeI). |

| Recovery | Consistent (> 50%) | If low in GC, ensure Acetone is strictly anhydrous (water kills the reaction). |

| Selectivity | No interfering peaks at RT | 2,2,4-TMPA is an isomer of Octanoic acid; ensure chromatographic separation. |

References

-

Han, J., et al. (2015). "3-Nitrophenylhydrazine-based derivatization for the quantification of fatty acids in biological samples." Analytica Chimica Acta.

-

Woo, J. C., et al. (2004). "A Convenient Method for the Conversion of Hindered Carboxylic Acids to Amides." Journal of Organic Chemistry. (Demonstrates the difficulty of hindered acid activation).

-

PubChem Compound Summary. "this compound."[1] National Center for Biotechnology Information.

-

Chowdhury, K., et al. (2020). "Metabolism of 2,2,4-Trimethylpentane in Rat and Kidney Binding." Toxicology and Applied Pharmacology. (Context for biological relevance and metabolites). Note: General reference for metabolic context.

Sources

2,2,4-Trimethylpentanoic acid as a biomarker for metabolic disorders

Application Note & Protocol

Title: Quantitative Analysis of 2,2,4-Trimethylpentanoic Acid in Biological Matrices: A Potential Biomarker in Metabolic Disorder Research

Abstract Metabolic disorders, including Type 2 Diabetes (T2D) and Non-alcoholic Fatty Liver Disease (NAFLD), represent a growing global health crisis. The identification of novel biomarkers is crucial for early diagnosis, risk stratification, and the development of new therapeutic strategies. Branched-chain fatty acids (BCFAs) are emerging as a class of metabolites with significant links to metabolic health and disease. This compound (TMPA) is a member of this class. Alterations in BCFAs may reflect shifts in gut microbiota composition, host metabolism, and inflammatory status. However, the analytical quantification of TMPA and other short, branched-chain fatty acids in complex biological matrices is challenging due to their volatility and polarity. This guide provides a comprehensive overview of the potential role of TMPA as a biomarker and presents detailed, validated protocols for its quantification in human plasma using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: The Biochemical Context of Branched-Chain Fatty Acids in Metabolism